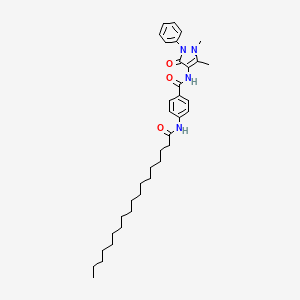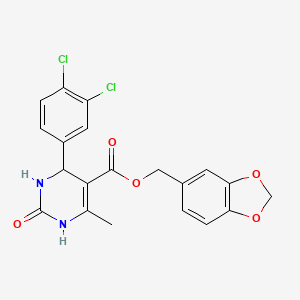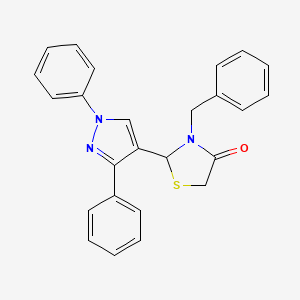![molecular formula C20H14F3NO2 B5126629 4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound with a molecular formula of C20H14F3NO2. It is commonly referred to as TFMBQ and is a synthetic compound that is widely used in scientific research. The compound has a unique structure and has been found to have various applications in different fields of research. In
作用机制
The mechanism of action of TFMBQ is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage.
Biochemical and Physiological Effects:
TFMBQ has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells. In addition, TFMBQ has been found to have antiangiogenic activity, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
The advantages of using TFMBQ in lab experiments include its unique structure and its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to have anticancer activity, which makes it a promising lead compound for the development of new cancer drugs. However, the limitations of using TFMBQ in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. In addition, the toxicity of TFMBQ is not fully understood, which makes it difficult to determine the appropriate dosage for lab experiments.
未来方向
There are many future directions for the research of TFMBQ. One direction is the development of new drugs based on TFMBQ that have improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of TFMBQ, which will help to understand how it inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. In addition, the investigation of the biochemical and physiological effects of TFMBQ will help to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
合成方法
The synthesis of TFMBQ involves a multi-step process that requires the use of different reagents and solvents. The first step involves the conversion of 4-nitrophenol to 4-nitroanisole using sodium methoxide. The second step involves the reduction of 4-nitroanisole to 4-aminoanisole using hydrogen gas and a palladium catalyst. The third step involves the condensation of 4-aminoanisole with 4-trifluoromethoxybenzaldehyde to form the final product, TFMBQ. The synthesis method of TFMBQ is complex and requires expertise in organic chemistry.
科学研究应用
TFMBQ has been found to have various applications in different fields of scientific research. It is commonly used in medicinal chemistry as a lead compound for the development of new drugs. TFMBQ has been found to have anticancer activity and has been used in the development of new cancer drugs. TFMBQ has also been used in the development of new anti-inflammatory drugs. In addition to medicinal chemistry, TFMBQ has also been used in material science as a building block for the synthesis of new materials.
属性
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)26-14-8-5-13(6-9-14)17-11-18(25)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWQLYCNZDNMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)


![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)


![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)